molecular formula C18H17ClFNO4 B2694183 7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-53-7

7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2694183
CAS RN: 1396854-53-7
M. Wt: 365.79
InChI Key: OPWDSMLJHRWKKK-UHFFFAOYSA-N
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Description

7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C18H17ClFNO4 and its molecular weight is 365.79. The purity is usually 95%.
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Scientific Research Applications

Dopaminergic Activity and Central Nervous System Applications

  • Benzazepines like 7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been studied for their dopaminergic activity, particularly their potential as agonists of central and peripheral dopamine receptors. This involves evaluating the effects on renal blood flow and changes in renal vascular resistance, as well as assessing rotational effects in rats and stimulation of rat striatal adenylate cyclase (Pfeiffer et al., 1982).

Potential Radiotracers for Imaging Dopamine Receptors

  • Fluorinated derivatives of benzazepines have been developed for imaging dopamine D1 receptors using positron emission tomography (PET). This includes the study of their affinity for dopamine D1 receptors and their biodistribution in animals, providing insights into the brain's dopaminergic system (Mukherjee et al., 1993).

Structural Analysis in Organic Chemistry

  • Structural studies of substituted benzazepines have been conducted to understand their hydrogen-bonded structures. This research is crucial for the development of new pharmaceuticals and advanced organic synthesis techniques (Gómez et al., 2009).

Synthesis and Evaluation for Neuroleptic Activity

  • The synthesis and evaluation of benzazepines for potential neuroleptic (antipsychotic) activity is a significant area of research. This includes the study of their potential to inhibit exploratory activity and conditioned avoidance response, and their effects on emesis induced by apomorphine (Hino et al., 1988).

Antagonistic Properties for CCR5 Receptors

  • Practical synthesis methods have been developed for benzazepine derivatives that act as antagonists for CCR5 receptors. These compounds have potential applications in treating various diseases, including HIV (Ikemoto et al., 2005).

properties

IUPAC Name

7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-10-18(22)21(13-4-5-15(23-2)14(20)8-13)9-11-6-12(19)7-16(24-3)17(11)25-10/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWDSMLJHRWKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC(=C2)Cl)OC)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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